Ectylurea

Descripción general

Descripción

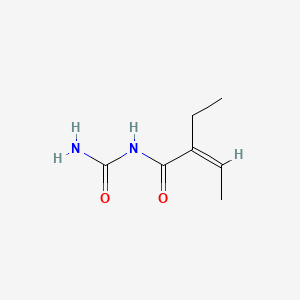

Ectylurea, también conocida como (Z)-N-(Aminocarbonil)-2-etil-2-butenamida, es un compuesto que pertenece a la clase de las N-acilureas. Se ha utilizado principalmente para el tratamiento sintomático de la tensión y la ansiedad. This compound no exhibe actividad convulsiva, analgésica o antiespasmódica en animales y no tiene un efecto significativo en el sistema nervioso autónomo .

Métodos De Preparación

Ectylurea se puede sintetizar mediante varios métodos:

Método 1: Tratamiento de (2-bromo-2-etilbutirilo)urea con hidróxido de sodio diluido hirviendo.

Método 2: Reflujo de carbromal e isopropanol con óxido de plata.

Estos métodos producen this compound en forma de agujas de benceno, con un punto de fusión de 198 °C (también reportado como 191-193 °C para una forma de bajo punto de fusión) .

Análisis De Reacciones Químicas

Ectylurea experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran this compound típicamente requieren agentes reductores fuertes.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente sustituciones nucleofílicas, donde la porción de urea puede ser reemplazada por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, óxido de plata y varios solventes orgánicos . Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Ectylurea is characterized by its unique structure that allows it to interact with various biological systems. Its mechanism of action primarily involves modulation of neurotransmitter systems, making it relevant in studies related to anxiety and tension.

Key Properties

- Chemical Structure : N-acylurea derivative

- Solubility : Soluble in organic solvents

- Stability : Stable under physiological conditions

Neuroscience Research

This compound has been utilized to study its effects on anxiety and tension symptoms. Research indicates that it does not significantly affect the autonomic nervous system, making it a candidate for anxiety-related studies without the confounding effects seen with other compounds.

Case Study: Anxiety Modulation

A study explored the anxiolytic effects of this compound in animal models, demonstrating a reduction in anxiety-like behaviors without sedation. The findings suggest its potential as a non-sedative anxiolytic agent.

Pharmacological Studies

This compound's role in pharmacology extends to its use as a lead compound for developing new therapeutic agents targeting various pathways.

Data Table: Pharmacological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-infection | Exhibits antibacterial properties | |

| Immunomodulation | Modulates immune responses | |

| Cell Cycle Regulation | Affects cell cycle progression |

Drug Development

This compound is being investigated as a prodrug in drug delivery systems, particularly for enhancing the bioavailability of therapeutic agents.

Case Study: Prodrug Formulation

Research on this compound as a nitric oxide-releasing prodrug demonstrated its ability to enhance the efficacy of established drugs while reducing side effects associated with conventional formulations. This approach highlights this compound's potential in creating more effective drug delivery systems.

Cancer Research

Emerging studies indicate that this compound may play a role in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis.

Data Table: this compound's Role in Cancer Research

| Cancer Type | Mechanism of Action | Findings |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | Reduced tumor growth in vitro |

| Colorectal Cancer | Induction of apoptosis | Enhanced cell death in cancer cells |

Mecanismo De Acción

Ectylurea ejerce sus efectos principalmente a través de su interacción con el sistema nervioso central. Influye en la coordinación motora de una manera dependiente de la dosis, como se observó en estudios que involucran ratones . Los objetivos moleculares y las vías exactas involucradas no se han dilucidado por completo, pero se sabe que this compound no afecta el sistema nervioso autónomo ni exhibe efectos hipnóticos significativos a menos que se administre en grandes dosis .

Comparación Con Compuestos Similares

Ectylurea es única entre las N-acilureas debido a su estructura química específica y propiedades farmacológicas. Compuestos similares incluyen:

Diflubenzurón: Un insecticida que inhibe la síntesis de quitina.

Flufenoxurón: Otro insecticida con propiedades similares.

Fenacemida: Un anticonvulsivo utilizado en el tratamiento de la epilepsia.

Feneturide: Un sedante y anticonvulsivo.

En comparación con estos compuestos, this compound se utiliza principalmente por sus efectos sedantes y ansiolíticos, lo que la hace diferente en su aplicación y mecanismo de acción .

Actividad Biológica

Ectylurea, a compound related to the class of ureas, has garnered interest for its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

This compound is structurally similar to other urea derivatives, which often exhibit diverse biological activities. The compound's mechanism of action is primarily associated with its interaction with neurotransmitter systems and its effects on central nervous system (CNS) activity. Specifically, this compound has been noted to produce mild CNS depression, which can manifest in various behavioral changes and physiological responses .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N₃O |

| Molecular Weight | 115.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | 80-82 °C |

Pharmacological Effects

This compound has been studied for its effects on various biological systems. Notably, it has shown promise in modulating inflammatory responses and influencing neurotransmitter levels. Research indicates that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory bowel diseases (IBD) and other inflammatory conditions .

Case Studies

-

Inflammatory Bowel Disease (IBD)

- In a study examining the effects of this compound on IBD models, it was observed that the compound significantly reduced inflammation markers and improved clinical symptoms in treated mice compared to controls. This study highlights the potential therapeutic applications of this compound in managing chronic inflammatory conditions.

- CNS Depression

Toxicological Profile

While this compound exhibits beneficial pharmacological properties, its toxicological profile warrants consideration. Reports have indicated that high doses may lead to CNS-related side effects such as ataxia and impaired cognitive function . The risk of dependence appears minimal; however, long-term exposure could lead to tolerance and withdrawal symptoms upon abrupt discontinuation .

Table 2: Summary of Toxicological Effects

| Effect | Observation |

|---|---|

| CNS Depression | Mild to moderate |

| Dependence Potential | Low |

| Withdrawal Symptoms | Possible with long-term use |

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Anti-inflammatory Activity : Research demonstrated that this compound could inhibit TNF-alpha production in vitro, suggesting its potential utility in treating autoimmune conditions.

- Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that this compound might enhance GABAergic transmission, contributing to its sedative properties .

Propiedades

IUPAC Name |

(Z)-N-carbamoyl-2-ethylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-5(4-2)6(10)9-7(8)11/h3H,4H2,1-2H3,(H3,8,9,10,11)/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUPYFTWJOZAOB-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C)/C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018991 | |

| Record name | Ectylurea [INN:BAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-04-5 | |

| Record name | (2Z)-N-(Aminocarbonyl)-2-ethyl-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ectylurea [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ectylurea [INN:BAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ectylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U73ZZU4JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.